

# An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenylethyl)aziridine

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## Compound of Interest

Compound Name: N-(3,4,5-Trimethoxyphenylethyl)aziridine

Cat. No.: B1212013

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This technical guide provides a comprehensive overview of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**, a molecule of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from related compounds and general principles of aziridine and phenylethylamine chemistry to project its likely properties, synthesis, and biological activities.

## Introduction

**N-(3,4,5-Trimethoxyphenylethyl)aziridine**, also known as 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine, is a heterocyclic compound featuring a strained three-membered aziridine ring attached to a 3,4,5-trimethoxyphenylethyl moiety. This unique structural combination suggests potential for diverse biological activities. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous psychoactive and anticancer agents, while the aziridine ring is a reactive electrophile capable of alkylating biological macromolecules.

## Physicochemical Properties

The fundamental physicochemical properties of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** are summarized in Table 1. These values are primarily sourced from computational predictions available in public chemical databases.

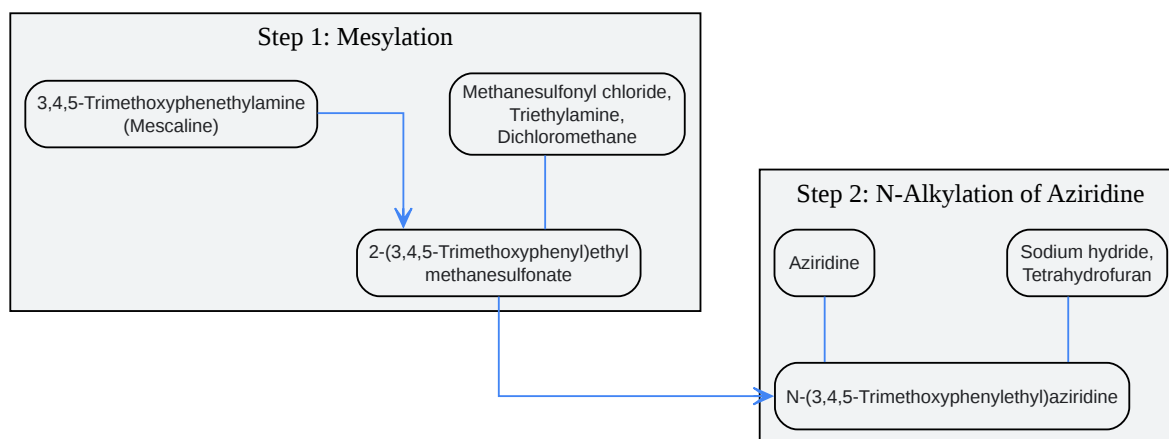
Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub>	PubChem
Molecular Weight	237.29 g/mol	PubChem
CAS Number	36266-37-2	Alfa Chemistry[1]
SMILES	<chem>COC1=CC(=CC(=C1OC)OC)C CN2CC2</chem>	PubChem[2]
InChI	InChI=1S/C13H19NO3/c1-15- 11-8-10(4-5-14-6-7-14)9- 12(16-2)13(11)17-3/h8-9H,4- 7H2,1-3H3	PubChem[2]
Predicted XlogP	1.5	PubChem[2]
Predicted Hydrogen Bond Donor Count	0	PubChem
Predicted Hydrogen Bond Acceptor Count	4	PubChem
Predicted Rotatable Bond Count	5	PubChem

## Synthesis

While a specific, experimentally validated synthesis for **N-(3,4,5-Trimethoxyphenylethyl)aziridine** is not readily available in the literature, a plausible synthetic route can be proposed based on established methods for the N-alkylation of aziridine. A potential two-step synthesis is outlined below.

## Proposed Synthesis Pathway

A logical approach to the synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** would involve the reaction of a suitable 3,4,5-trimethoxyphenylethyl electrophile with aziridine. A common method for such a reaction is the use of a mesylate or tosylate as a good leaving group.



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### Proposed Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine

## Experimental Protocol (Hypothetical)

### Step 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethyl methanesulfonate

- To a solution of 3,4,5-trimethoxyphenethylamine (mescaline) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, quench the reaction with water and extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
- Purify the crude product by column chromatography on silica gel.

## Step 2: Synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**

- To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran, add a solution of aziridine (1.1 eq) in tetrahydrofuran at 0 °C.
- Stir the mixture for 30 minutes at 0 °C.
- Add a solution of 2-(3,4,5-trimethoxyphenyl)ethyl methanesulfonate (1.0 eq) in tetrahydrofuran dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.

## Potential Biological Activity and Mechanism of Action

The biological activity of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** is likely to be influenced by both the 3,4,5-trimethoxyphenylethyl moiety and the aziridine ring.

## Inferred Activities from the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a key structural feature of mescaline, a classic psychedelic phenethylamine. Therefore, **N-(3,4,5-Trimethoxyphenylethyl)aziridine** may exhibit psychoactive properties, potentially acting as a serotonin 5-HT<sub>2A</sub> receptor agonist. However,

the presence of the bulky and reactive aziridine ring in place of the primary amine of mescaline could significantly alter its pharmacological profile, potentially reducing or abolishing its psychedelic effects while introducing other activities.

This moiety is also present in a number of potent anticancer agents, such as combretastatin A-4, which function as tubulin polymerization inhibitors. These compounds bind to the colchicine site on  $\beta$ -tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.<sup>[3]</sup> It is plausible that **N-(3,4,5-Trimethoxyphenylethyl)aziridine** could also exhibit similar antimitotic activity.

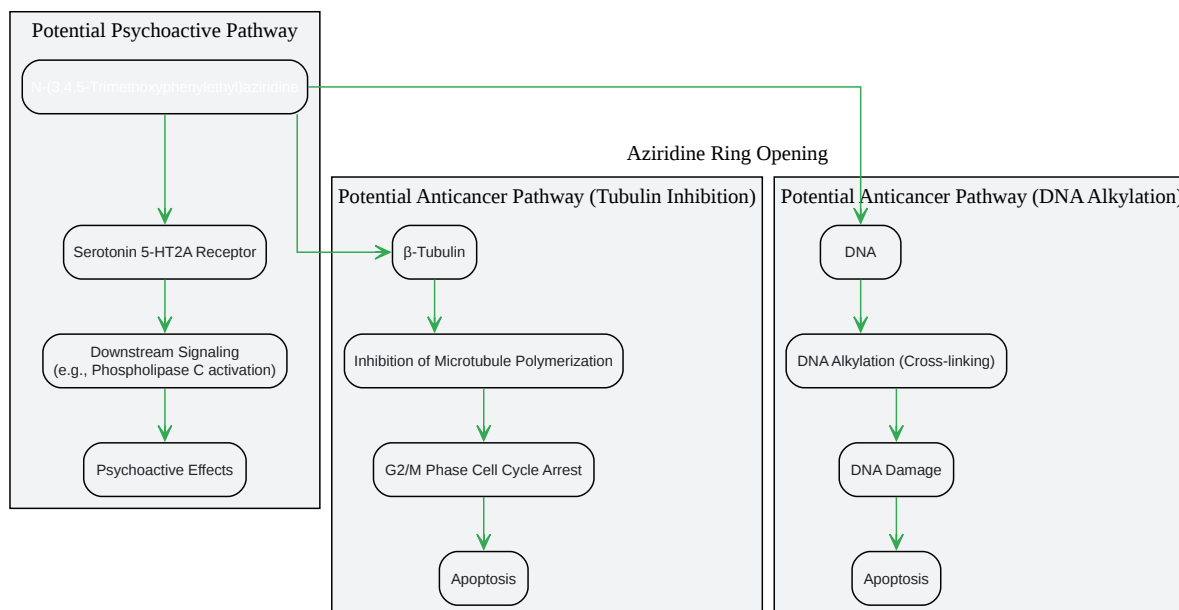
## Inferred Activities from the Aziridine Moiety

The aziridine ring is a strained, three-membered heterocycle that can act as an electrophile. Under physiological conditions, the ring can be opened by nucleophiles, leading to the alkylation of biomolecules such as DNA and proteins. This alkylating ability is the basis for the cytotoxic and anticancer effects of many aziridine-containing compounds, such as mitomycin C and thiotepa.<sup>[4]</sup>

The proposed mechanism of action for aziridine-mediated cytotoxicity often involves the induction of DNA damage, which can trigger apoptosis if the damage is too extensive for cellular repair mechanisms to handle.<sup>[4][5]</sup>

## Potential Combined Mechanism of Action

The combination of the 3,4,5-trimethoxyphenylethyl and aziridine moieties could lead to a dual mechanism of action. The phenylethylamine portion could guide the molecule to specific biological targets, such as receptors or enzymes, where the aziridine ring could then exert its alkylating effects, leading to irreversible inhibition or targeted cytotoxicity.



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Postulated Signaling Pathways for **N-(3,4,5-Trimethoxyphenylethyl)aziridine**

## Experimental Assays for Biological Evaluation

To validate the hypothesized biological activities of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**, a series of in vitro and in vivo experiments would be necessary.

### In Vitro Assays

Assay	Purpose
Receptor Binding Assays	To determine the binding affinity for serotonin receptors (e.g., 5-HT <sub>2A</sub> , 5-HT <sub>2C</sub> ) and other potential CNS targets.
Tubulin Polymerization Assay	To assess the ability to inhibit the polymerization of tubulin in vitro.
Cell Viability Assays (e.g., MTT, MTS)	To evaluate the cytotoxic effects against a panel of cancer cell lines and normal cell lines.
Cell Cycle Analysis	To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).
Apoptosis Assays (e.g., Annexin V/PI staining)	To confirm that cell death occurs via apoptosis.
Comet Assay	To detect DNA damage induced by the compound.
Western Blot Analysis	To measure the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases).

## Experimental Workflow for Cytotoxicity Screening



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### Workflow for In Vitro Cytotoxicity Screening

## Conclusion

**N-(3,4,5-Trimethoxyphenylethyl)aziridine** is a molecule with a compelling structure that suggests a high potential for biological activity. Based on the known pharmacology of its constituent moieties, it is hypothesized that this compound may exhibit psychoactive properties, anticancer activity through tubulin polymerization inhibition, and/or cytotoxic effects via DNA

alkylation. Further experimental investigation is warranted to elucidate the precise synthesis, pharmacological profile, and therapeutic potential of this intriguing compound. This guide serves as a foundational resource for researchers embarking on the study of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** and its analogs.

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